3-Bromo-5,5-dimethylimidazolidine-2,4-dione
Übersicht
Beschreibung
3-Bromo-5,5-dimethylimidazolidine-2,4-dione, also known as BMDID, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMDID is a cyclic urea derivative that possesses unique chemical and physical properties, making it an attractive target for research.
Wirkmechanismus
The mechanism of action of 3-Bromo-5,5-dimethylimidazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in various metabolic pathways. In particular, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In particular, it has been shown to inhibit the growth of various cancer cells and bacteria, making it a potential candidate for the development of new drugs. Additionally, this compound has been shown to have an impact on various physiological processes such as blood pressure regulation and acid-base balance.
Vorteile Und Einschränkungen Für Laborexperimente
3-Bromo-5,5-dimethylimidazolidine-2,4-dione has several advantages for use in lab experiments, including its relatively simple synthesis method and its unique chemical and physical properties. However, this compound also has some limitations, including its relatively low solubility and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 3-Bromo-5,5-dimethylimidazolidine-2,4-dione. One potential area of research is the development of new drugs based on this compound, particularly for the treatment of cancer and bacterial infections. Another area of research is the development of new materials and polymers based on this compound, with potential applications in various fields such as electronics and energy storage. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its impact on various physiological processes.
Synthesemethoden
3-Bromo-5,5-dimethylimidazolidine-2,4-dione can be synthesized through a multi-step process that involves the reaction of 3-bromopropionyl chloride with 2,4-dimethylimidazole, followed by the addition of urea and subsequent cyclization. The final product is obtained after purification using various techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5,5-dimethylimidazolidine-2,4-dione has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been shown to possess antitumor and antimicrobial properties, making it a promising candidate for the development of new drugs. In material science, this compound has been used as a building block for the synthesis of novel polymers and materials with unique properties. In catalysis, this compound has been used as a ligand for the synthesis of metal complexes that exhibit excellent catalytic activity.
Eigenschaften
IUPAC Name |
3-bromo-5,5-dimethylimidazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O2/c1-5(2)3(9)8(6)4(10)7-5/h1-2H3,(H,7,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXHPJRJBIANDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302078 | |
Record name | 3-Bromo-5,5-dimethylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20302078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.03 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58402-65-6 | |
Record name | NSC148349 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148349 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Bromo-5,5-dimethylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20302078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5,5-dimethylhydantoin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.